Potassium trifluoro(3-methoxy-3-methylbutyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-methoxy-3-methylbutyl)borate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxy-3-methylbutyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and solvent purity to achieve high yields and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-methoxy-3-methylbutyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-methoxy-3-methylbutyl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(3-methoxy-3-methylbutyl)borate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process involves the transfer of the trifluoroborate group to the palladium complex, followed by reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(3-methoxyphenyl)borate
- Potassium trifluoro(3-methylphenyl)borate
- Potassium trifluoro(3-methoxycarbonyl)phenylborate
Uniqueness
Potassium trifluoro(3-methoxy-3-methylbutyl)borate is unique due to its specific functional groups, which impart distinct reactivity and stability compared to other potassium trifluoroborates. Its methoxy and methylbutyl groups provide unique steric and electronic properties, making it particularly useful in specific synthetic applications .
Eigenschaften
Molekularformel |
C6H13BF3KO |
---|---|
Molekulargewicht |
208.07 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-methoxy-3-methylbutyl)boranuide |
InChI |
InChI=1S/C6H13BF3O.K/c1-6(2,11-3)4-5-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
JPRPHOVKOCXOBG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC(C)(C)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.